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Human neutral insulin -

Human neutral insulin

Catalog Number: EVT-10964069
CAS Number:
Molecular Formula: C257H383N65O77S6
Molecular Weight: 5808 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Human neutral insulin is produced endogenously in the pancreatic beta cells of the islets of Langerhans. It can also be synthetically manufactured using recombinant DNA technology, which allows for the production of insulin that is structurally identical to naturally occurring human insulin.

Classification

Human neutral insulin belongs to a class of hormones known as peptide hormones. It is classified based on its structure and function, specifically as a polypeptide consisting of 51 amino acids arranged in two chains (A and B) linked by disulfide bonds. This classification highlights its role in metabolic regulation and its mechanism of action through receptor binding.

Synthesis Analysis

Methods

The synthesis of human neutral insulin can be accomplished through various methods, including:

  1. Recombinant DNA Technology: This method involves inserting the human insulin gene into bacterial or yeast cells, which then produce insulin through their natural protein synthesis machinery.
  2. Chemical Synthesis: Solid-phase peptide synthesis can also be used to create synthetic insulin. This method allows for precise control over the amino acid sequence but is less commonly employed due to its complexity and cost.

Technical Details

In recombinant DNA technology, the process begins with the extraction of mRNA from pancreatic cells, followed by reverse transcription to create complementary DNA. This DNA is then cloned into expression vectors, which are introduced into host cells (e.g., Escherichia coli). The cells are cultured, and upon induction, they produce proinsulin, which undergoes enzymatic cleavage to yield active insulin.

Molecular Structure Analysis

Structure

The molecular structure of human neutral insulin consists of two chains: the A chain (21 amino acids) and the B chain (30 amino acids), connected by disulfide bridges. The specific sequence of amino acids is critical for its biological activity and receptor binding capability.

Data

The molecular weight of human neutral insulin is approximately 5808 Da. The three-dimensional structure has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing a characteristic folding pattern that is essential for its function.

Chemical Reactions Analysis

Reactions

Human neutral insulin participates in several biochemical reactions:

  1. Formation of Insulin Hexamers: At physiological concentrations and in the presence of zinc ions, monomeric insulin can form dimers and hexamers, which are critical for storage in pancreatic granules.
  2. Proteolytic Processing: Proinsulin undergoes proteolytic cleavage in secretory vesicles to yield mature insulin and C-peptide.

Technical Details

The conversion from proinsulin to insulin involves specific enzymatic reactions facilitated by prohormone convertases that cleave at designated sites within the proinsulin molecule. This processing occurs primarily in the Golgi apparatus and secretory granules.

Mechanism of Action

Process

Human neutral insulin exerts its effects by binding to specific receptors on target cells, primarily muscle and adipose tissues. This binding activates a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and lipid metabolism.

Data

The binding affinity of human neutral insulin for its receptor is influenced by factors such as concentration and pH. Studies have shown that receptor activation leads to increased phosphotyrosine levels within cells, which correlates with enhanced glucose transport activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Human neutral insulin appears as a white crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.
  • Stability: Insulin is sensitive to heat and can degrade at elevated temperatures or under extreme pH conditions.

Chemical Properties

  • pH Stability Range: Human neutral insulin exhibits stability at physiological pH (around 7.4) but can denature outside this range.
  • Molecular Stability: The stability of insulin can be affected by factors such as ionic strength, temperature, and presence of stabilizing agents like zinc ions.
Applications

Scientific Uses

Human neutral insulin has several critical applications in medicine and research:

  1. Diabetes Management: It is widely used in treating diabetes mellitus, where patients require exogenous insulin to maintain blood glucose levels.
  2. Research Tool: Insulin serves as a model protein for studying receptor-ligand interactions, protein folding, and post-translational modifications.
  3. Pharmaceutical Development: Insulin analogs are developed for improved pharmacokinetics and patient compliance.
Historical Context and Discovery Trajectory

Pre-isolation Era: Early Pancreatic Extract Experiments

The quest to isolate insulin began with pivotal late-19th century physiological insights. In 1889, Joseph von Mering and Oskar Minkowski demonstrated that total pancreatectomy in dogs induced severe diabetes mellitus, establishing the pancreas as the source of glucose regulation [1] [5]. This discovery redirected scientific attention toward pancreatic "internal secretions." Early 20th-century researchers attempted crude extracts from ground pancreatic tissue, but proteolytic enzyme degradation during extraction rendered therapies ineffective and toxic. Georg Zülzer’s 1906 "Acomatol" extract reduced glycosuria in humans but caused severe febrile reactions due to impurities [9]. Similarly, E.L. Scott’s 1911 alcohol-based extractions showed transient hypoglycemic effects in depancreatized dogs but lacked consistency [1].

Table 1: Key Pre-Insulin Experimental Attempts (1889-1920)

Researcher(s)YearMethodOutcomeLimitation
Joseph von Mering & Oskar Minkowski1889Canine pancreatectomyEstablished pancreatic-diabetes linkNo therapeutic application
Georg Zülzer1906Aqueous pancreatic extracts ("Acomatol")Reduced glycosuria in humansSevere toxicity and fever
E.L. Scott1911Alcohol-based pancreatic extractsTransient blood glucose reduction in dogsUnreliable efficacy
Israel Kleiner1919Intravenous pancreatic extractsLowered blood glucose in dogsInconsistent results across subjects

Physiologist Edward Albert Sharpey-Schafer’s 1910 hypothesis named the hypothetical substance "insulin" (from Latin insula, meaning island), attributing its origin to the islets of Langerhans [6] [8]. However, isolating functionally intact insulin remained elusive until methodological innovation overcame enzymatic degradation.

Banting-Best-Collip Collaboration and Critical Methodological Breakthroughs

Frederick Banting’s conceptual breakthrough emerged on October 31, 1920, while reviewing Moses Barron’s work on pancreatic duct obstruction. Banting hypothesized that ligating pancreatic ducts would cause acinar cell atrophy while preserving insulin-producing islets, enabling extraction without proteolytic contamination [3] [9]. With John Macleod’s laboratory resources at the University of Toronto, Banting and Charles Best commenced experiments in May 1921. Their approach involved:

  • Duct Ligation: Degeneration of exocrine tissue in dog pancreases over 7–10 weeks.
  • Extraction: Maceration of atrophied tissue in chilled saline solution.
  • Testing: Intravenous administration in depancreatized diabetic dogs [1] [8].

By July 30, 1921, their extract (dubbed "isletin") reduced blood glucose by 40% in a diabetic dog (Marjorie), though effects remained transient [3] [5]. Biochemist James Collip’s involvement in December 1921 proved transformative. His fractional precipitation technique using 90% ethanol and acidic buffers removed impurities while preserving bioactivity, yielding a sterile, potent injectable solution [1] [8].

Table 2: Core Contributions of the Toronto Team (1921-1922)

ResearcherRoleKey InnovationImpact
Frederick BantingLead conceptualizationDuct ligation hypothesisIdentified method to bypass trypsin damage
Charles BestPhysiology & biochemistryDeveloped blood glucose assays; extraction protocolsQuantified metabolic outcomes
James CollipPurification biochemistryEthanol fractionation; pH-controlled crystallizationAchieved non-toxic, therapeutically viable insulin

On January 23, 1922, Collip’s refined extract was administered to Leonard Thompson, a 14-year-old with type 1 diabetes. The injection reduced blood glucose from 520 mg/dL to 120 mg/dL within 24 hours, eliminated ketonuria, and restored clinical stability—marking the first successful human use [1] [8].

Initial Commercialization and Pharmaceutical Scaling Challenges

Rapid scaling of insulin production faced formidable hurdles:

  • Raw Material Limitations: Each batch required ∼50 kg of bovine/porcine pancreases for 10 g insulin, necessitating slaughterhouse coordination [1] [4].
  • Potency Variability: Early Eli Lilly batches varied by 25% due to inconsistent extraction efficiency [1] [8].
  • Purification Costs: High alcohol consumption during fractionation incurred significant excise taxes until governments granted exemptions (e.g., UK, 1923) [4].

George Walden’s 1923 isoelectric precipitation method revolutionized standardization. By adjusting pH to insulin’s isoelectric point (pH 5.4), impurities remained soluble while insulin crystallized, reducing batch variability to <10% [1] [5]. This enabled Eli Lilly’s first commercial insulin (Iletin®) in October 1923. Parallel innovations emerged globally: August Krogh established Nordisk Insulin Laboratory in Denmark using Toronto’s technology, while Britain’s Medical Research Council initiated domestic production [1] [8].

Table 3: Early Industrial Production Challenges & Solutions (1922-1925)

ChallengeSolutionEntity InvolvedOutcome
Low yield per pancreasOptimization of frozen tissue processingEli Lilly & Co.5x increase in yield
Potency variation (25% between batches)Isoelectric precipitation (pH 5.4)George Walden (Lilly)Standardized potency (≤10% variation)
High alcohol costsGovernment tax exemptions for denatured ethanolUK Customs and ExciseCost reduction by 70%

Nobel Recognition and Scientific Legacy

The 1923 Nobel Prize in Physiology or Medicine awarded to Frederick Banting and John Macleod ignited controversy. Banting protested Best’s exclusion, sharing his prize money with him; Macleod split his with Collip [3] [8]. Beyond clinical impact, insulin’s biochemical purity catalyzed foundational scientific advances:

  • Sequencing & Structure: Frederick Sanger determined insulin’s amino acid sequence (1955), proving proteins have defined structures and earning the 1958 Nobel Prize in Chemistry [5] [9].
  • X-ray Crystallography: Dorothy Hodgkin mapped insulin’s tertiary structure (1969), enabling rational drug design [5] [9].
  • Radioimmunoassay (RIA): Rosalyn Yalow and Solomon Berson developed RIA using insulin-antibody binding (1959), revolutionizing hormone measurement (1977 Nobel Prize) [5].

Insulin’s discovery exemplified translational medicine, transitioning from concept to life-saving therapy in under three years. Its legacy persists in recombinant DNA analogs and ongoing research into glucose-responsive "smart" insulins [9]. As Banting declared, insulin belonged not to individuals, but to humanity—a ethos materialized through the Toronto team’s $1 patent sale to universalize access [8].

Properties

Product Name

Human neutral insulin

IUPAC Name

5-[1-[2-[1-[1-[1-[1-[2-[N-[6-amino-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid

Molecular Formula

C257H383N65O77S6

Molecular Weight

5808 g/mol

InChI

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)

InChI Key

PBGKTOXHQIOBKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCCCN)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CC(=N)O)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O

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